molecular formula C18H25N3O6 B020909 Boc-Phe-Gly-Gly-OH CAS No. 103340-16-5

Boc-Phe-Gly-Gly-OH

Cat. No.: B020909
CAS No.: 103340-16-5
M. Wt: 379.4 g/mol
InChI Key: SEQGOADLZZCJJG-ZDUSSCGKSA-N
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Description

Boc-Phe-Gly-Gly-OH, also known as tert-butoxycarbonyl-L-phenylalanyl-glycyl-glycine, is a tetrapeptide with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus. This compound is commonly used in peptide synthesis and as a cleavable linker in antibody-drug conjugates (ADCs). The Boc group provides stability during synthesis and can be removed under acidic conditions .

Mechanism of Action

Target of Action

Boc-Phe-Gly-Gly-OH, a self-assembly of N- and C-protected tetrapeptide, is primarily used as a protease-cleavable linker for antibody-drug conjugates (ADCs) . The primary targets of this compound are the proteases that cleave the linker, thereby releasing the drug in the ADC .

Mode of Action

The compound interacts with its target proteases through a cleavage mechanism. The proteases recognize the specific sequence in the linker and cleave it, which results in the release of the drug from the ADC . This interaction allows for the targeted delivery of the drug, increasing its efficacy and reducing off-target effects.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the action of ADCs. The cleavage of the linker by proteases is a critical step in the mechanism of ADCs, allowing for the targeted release of the drug. The downstream effects of this include the specific killing of target cells (such as cancer cells in the case of oncology ADCs), while minimizing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to the properties of the ADCs it is part ofThe cleavability of the linker can impact the overall pharmacokinetics of the adc, including its bioavailability . The cleavage of the linker by proteases allows for the release and subsequent action of the drug, which is a crucial aspect of the ADC’s pharmacokinetics .

Result of Action

The primary result of the action of this compound is the release of the drug from the ADC upon cleavage by proteases . This allows for the targeted action of the drug, leading to the specific killing of target cells. In the context of oncology ADCs, this results in the selective destruction of cancer cells .

Action Environment

The action of this compound is influenced by the presence of target proteases, which are required for the cleavage of the linker . Therefore, the tissue distribution of these proteases can impact the efficacy of the ADC. Additionally, factors such as pH and the presence of competing substrates can also influence the cleavage of the linker and thus the action of the ADC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. The process begins with the attachment of the first amino acid (Boc-Phe-OH) to a resin. Subsequent amino acids (Gly-OH) are added sequentially through coupling reactions facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Gly-Gly-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Phe-Gly-Gly-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Phe-Gly-Gly-OH is unique due to its specific sequence and the presence of the Boc protecting group. This combination provides stability during synthesis and allows for targeted applications in ADCs and peptide synthesis. Its specific sequence also imparts unique properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQGOADLZZCJJG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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